![molecular formula C17H15Br2N B12995844 2,7-Dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B12995844.png)
2,7-Dibromospiro[fluorene-9,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromospiro[fluorene-9,4’-piperidine] is a chemical compound that features a spiro linkage between a fluorene and a piperidine ring, with bromine atoms substituted at the 2 and 7 positions of the fluorene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromospiro[fluorene-9,4’-piperidine] typically involves the reaction of 2,7-dibromofluorene with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,7-dibromofluorene is reacted with piperidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 2,7-Dibromospiro[fluorene-9,4’-piperidine] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromospiro[fluorene-9,4’-piperidine] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, which can be oxidized to form corresponding amides or reduced to form secondary amines.
Coupling Reactions: The bromine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted fluorene derivatives, while oxidation reactions can produce amides or ketones.
Applications De Recherche Scientifique
2,7-Dibromospiro[fluorene-9,4’-piperidine] has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photoluminescent properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and dendrimers, which have applications in various industries.
Mécanisme D'action
The mechanism of action of 2,7-Dibromospiro[fluorene-9,4’-piperidine] depends on its specific application. In organic electronics, its photoluminescent properties are due to the electronic interactions between the fluorene and piperidine rings, which can be modulated by the bromine substituents. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes or receptors, through its unique structural features, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine]: A similar compound with a Boc-protected piperidine ring, used in pharmaceutical research.
2,7-Dibromospiro[fluorene-9,9’-xanthene]: Another spiro compound with a xanthene ring instead of piperidine, used in material science.
Uniqueness
2,7-Dibromospiro[fluorene-9,4’-piperidine] is unique due to its specific spiro linkage and bromine substitution pattern, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and as a versatile scaffold in medicinal chemistry.
Propriétés
Formule moléculaire |
C17H15Br2N |
|---|---|
Poids moléculaire |
393.1 g/mol |
Nom IUPAC |
2,7-dibromospiro[fluorene-9,4'-piperidine] |
InChI |
InChI=1S/C17H15Br2N/c18-11-1-3-13-14-4-2-12(19)10-16(14)17(15(13)9-11)5-7-20-8-6-17/h1-4,9-10,20H,5-8H2 |
Clé InChI |
JMKBPTCZIYKLMB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


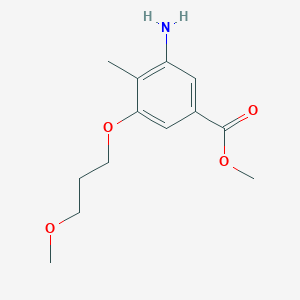
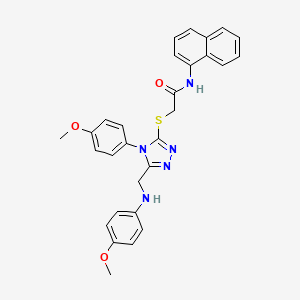
![5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12995787.png)

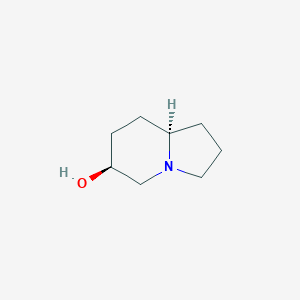
![3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12995826.png)
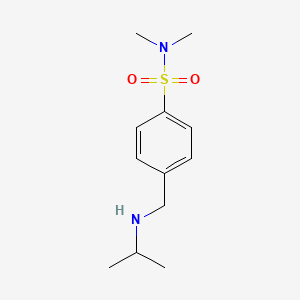
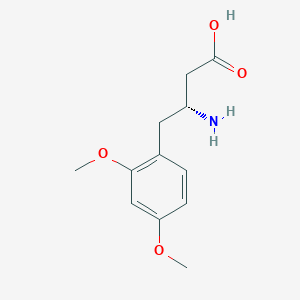
![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12995842.png)
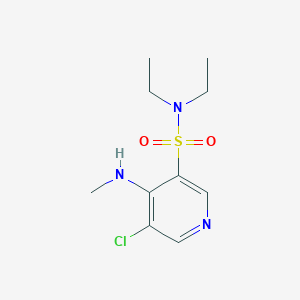


![tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12995863.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B12995866.png)
